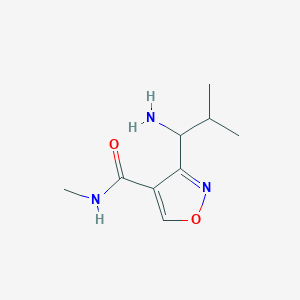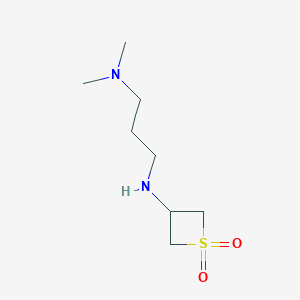
3-((3-(Dimethylamino)propyl)amino)thietane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-(Dimethylamino)propyl)amino)thietane 1,1-dioxide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a thietane ring, which is a four-membered ring containing a sulfur atom, and is substituted with a dimethylamino group and a propylamino group. The presence of the thietane ring and the dimethylamino group imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(Dimethylamino)propyl)amino)thietane 1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate . The reaction conditions often require the use of solvents and controlled temperatures to ensure the formation of the desired product. The oxidation of 5-aryloxy- and 5-phenylsulfanyl-3-bromo-1,2,4-triazoles containing thietane or thietane oxide rings is also a common method .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions
3-((3-(Dimethylamino)propyl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or propylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation reactions and reducing agents like lithium aluminum hydride (LiAlH₄) for reduction reactions. Substitution reactions often require the use of nucleophiles such as sodium phenolates or thiophenolate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions produce sulfides. Substitution reactions result in the formation of new compounds with different substituents on the thietane ring.
Wissenschaftliche Forschungsanwendungen
3-((3-(Dimethylamino)propyl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-((3-(Dimethylamino)propyl)amino)thietane 1,1-dioxide involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. For example, its antidepressant activity is thought to be related to its ability to influence neurotransmitter systems in the brain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide: This compound is used as a carboxyl-activating agent and has applications in peptide synthesis.
Dimethylaminopropyl-Dimethyl Indium: Another compound with a similar dimethylamino group, used in various chemical reactions.
Uniqueness
3-((3-(Dimethylamino)propyl)amino)thietane 1,1-dioxide is unique due to its thietane ring structure and the presence of both dimethylamino and propylamino groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H18N2O2S |
|---|---|
Molekulargewicht |
206.31 g/mol |
IUPAC-Name |
N-(1,1-dioxothietan-3-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C8H18N2O2S/c1-10(2)5-3-4-9-8-6-13(11,12)7-8/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
OQUQHSJNDZOMGK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCNC1CS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


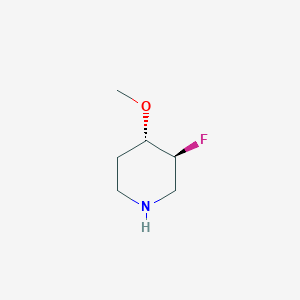
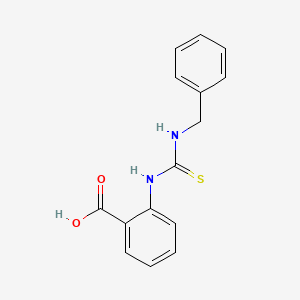
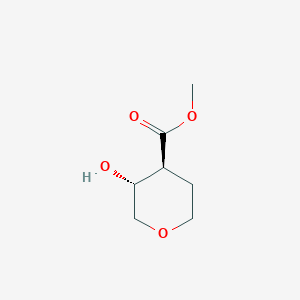
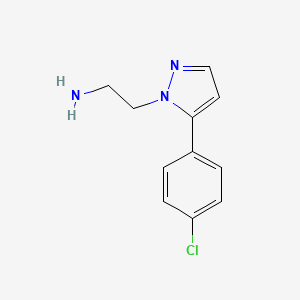
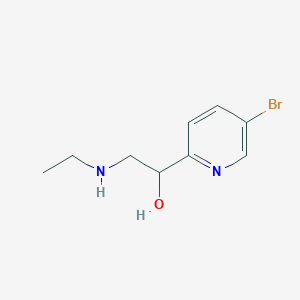
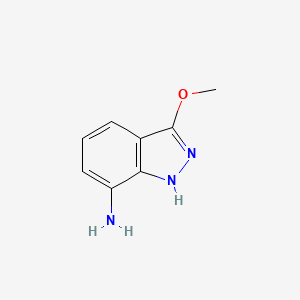
![5-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one](/img/structure/B13011042.png)
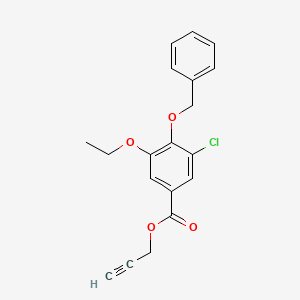

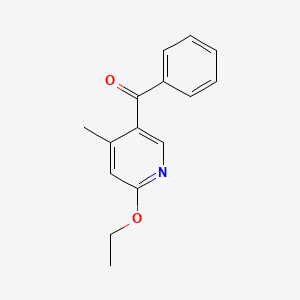
![(1S,3R,5R)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13011066.png)
![2-[(Tert-butoxycarbonyl)amino]thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13011070.png)
![2-Azabicyclo[2.2.1]heptane, hydrochloride, (1S)-](/img/structure/B13011071.png)
